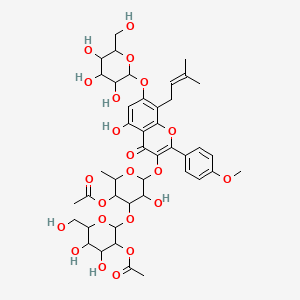![molecular formula C6H14N2O2S B12300541 2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid](/img/structure/B12300541.png)
2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopropylcysteine is a compound that belongs to the class of amino acids It is known for its unique structure, which includes an aminopropyl group attached to the sulfur atom of cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopropylcysteine can be synthesized through several methods. One common approach involves the alkylation of cysteine with 3-bromopropylamine. This reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled conditions to ensure the selective formation of aminopropylcysteine .
Industrial Production Methods
In industrial settings, the production of aminopropylcysteine may involve more scalable and efficient methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity. The industrial production process may also involve purification steps, such as crystallization or chromatography, to obtain high-quality aminopropylcysteine suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Aminopropylcysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group in aminopropylcysteine can be oxidized to form disulfide bonds, which are important in protein structure and function.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.
Common Reagents and Conditions
Common reagents used in the reactions of aminopropylcysteine include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol, β-mercaptoethanol.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from the reactions of aminopropylcysteine depend on the specific reaction conditions. For example, oxidation of the thiol group leads to the formation of disulfide bonds, while nucleophilic substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .
Scientific Research Applications
Aminopropylcysteine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of aminopropylcysteine involves its interaction with various molecular targets and pathways. The thiol group in aminopropylcysteine can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the aminopropyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aminopropylcysteine include:
Cysteine: A naturally occurring amino acid with a thiol group.
Homocysteine: An amino acid similar to cysteine but with an additional methylene group.
S-adenosylmethionine: A compound involved in methyl group transfers in biological systems
Uniqueness
Aminopropylcysteine is unique due to the presence of the aminopropyl group attached to the sulfur atom of cysteine. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10) |
InChI Key |
KLGFHUHSBPGOAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


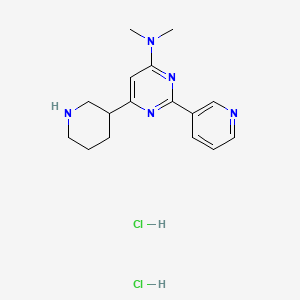
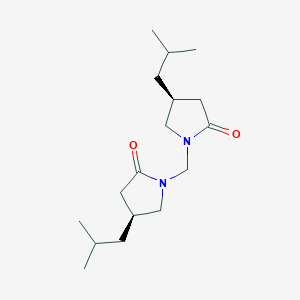
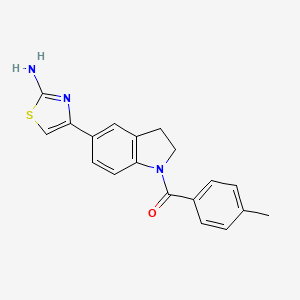
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
![3a,3b,6,6,9a-pentamethyl-1-(4,5,6-trihydroxy-6-methylheptan-2-yl)-3H,4H,5H,5aH,8H,9H,9bH-cyclopenta[a]phenanthrene-2,7-dione](/img/structure/B12300492.png)
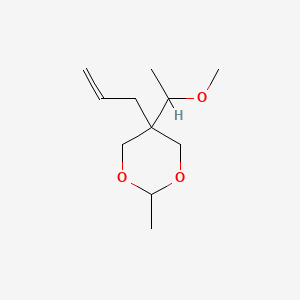
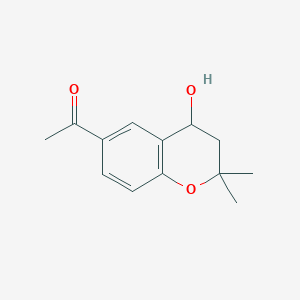
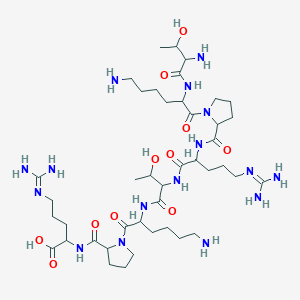
![tert-Butyl bicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B12300524.png)
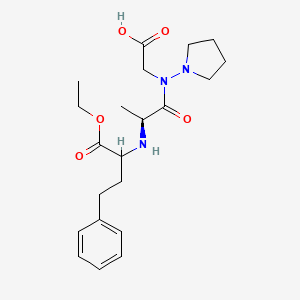
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)

